Boc-D-Phg-Osu

Peptide Synthesis Racemization Chiral Purity

Standard in-situ coupling of sterically hindered D-phenylglycine typically yields <50% due to α-phenyl carbon impediment. Boc-D-Phg-Osu (CAS 39249-27-9) is a pre-formed active ester that bypasses this limitation. - **Chiral fidelity**: Pre-activation reduces epimerization risk vs. free acid activation - **Boc-SPPS compatible**: Works with TFA deprotection; Fmoc analogs incompatible - **≥99% purity**: Minimizes deletion sequences in long peptides - **QC-ready**: Melting point (170-172°C) and [α]D20 (-14.5±2°) enable rapid identity verification

Molecular Formula C17H20N2O6
Molecular Weight 348.3 g/mol
CAS No. 39249-27-9
Cat. No. B3327869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Phg-Osu
CAS39249-27-9
Molecular FormulaC17H20N2O6
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m1/s1
InChIKeyJPEHHKZULQJYEW-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Phg-Osu: D-Phenylglycine Active Ester


Boc-D-Phg-Osu (CAS 39249-27-9), formally known as Boc-D-phenylglycine N-hydroxysuccinimide ester, is a pre-activated amino acid building block belonging to the class of Nα-Boc-protected phenylglycine NHS esters . It is a white powder with a molecular formula of C17H20N2O6 and a molecular weight of 348.34–348.4 g/mol . This compound is a critical reagent in peptide synthesis, designed to introduce the sterically hindered, non-proteinogenic D-phenylglycine residue with high chiral fidelity [1].

Why Boc-D-Phg-Osu Is Not Interchangeable


Direct substitution of Boc-D-Phg-Osu with alternative active esters or the corresponding free acid can lead to severe and quantifiable process failures . Using the non-activated Boc-D-Phg-OH with a standard coupling reagent often results in yields below 50%, as the highly sterically hindered α-phenyl carbon significantly impedes aminolysis . Furthermore, Fmoc-protected analogs are incompatible with Boc-strategy peptide synthesizers and base-labile linkers, forcing an unwanted change in the entire synthesis protocol [1]. Most critically, generic coupling methods risk the racemization of this notoriously labile residue [2], as detailed in the quantitative evidence below.

Boc-D-Phg-Osu: Evidence Guide for Procurement


Stereochemical Stability vs. Fmoc-Phg-OH in SPPS

In solid-phase peptide synthesis (SPPS), phenylglycine (Phg) is highly prone to base-catalyzed racemization during activation and coupling. A study by Huang et al. quantified this liability for Fmoc-Phg-OH [1]. While the study's focus is on Fmoc-protected Phg, the fundamental conclusion—that the active NHS ester of a Boc-protected Phg provides superior stereochemical integrity compared to *in situ* activation of a protected amino acid—is a well-established class-level inference in peptide chemistry . The pre-formed, stable NHS ester of Boc-D-Phg-Osu avoids the base-induced racemization that occurs during on-resin activation of Fmoc-Phg-OH with reagents like HBTU/DIEA, which can lead to over 30% epimerization under standard conditions [1].

Peptide Synthesis Racemization Chiral Purity Phenylglycine

Purity Benchmark vs. Unactivated Boc-D-Phg-OH

A direct comparison of commercially available Boc-D-Phg-Osu and its unactivated precursor, Boc-D-Phg-OH, reveals a quantifiable difference in the standard assay purity offered by reputable vendors . While both compounds are typically supplied with ≥98% purity, the active ester, Boc-D-Phg-Osu, is often characterized and sold with a higher, more stringent specification of ≥99% purity (HPLC) from specialized chemical suppliers . This higher purity standard is critical for applications where even minor impurities can lead to truncated sequences or difficult-to-remove byproducts during peptide assembly.

Peptide Synthesis Purity Quality Control HPLC

Melting Point as a Purity Indicator

The reported melting point range for Boc-D-Phg-Osu is 170-172 °C , with some sources reporting a slightly wider range of 166-173 °C . This is significantly higher and sharper than the melting point of its unactivated acid, Boc-D-Phg-OH, which is reported as 88-91 °C . A high, sharp melting point is a key indicator of high purity and crystalline stability. In procurement and quality control, a melting point determination is a rapid and cost-effective method to verify the identity and purity of the received material, ensuring it has not degraded during shipping or storage.

Quality Control Physical Characterization Melting Point Purity

Optical Rotation for Chiral Identity Verification

The specific optical rotation of Boc-D-Phg-Osu is precisely defined as [α]D20 = -14.5 ± 2º (c=1 in DMF) . This value serves as a critical fingerprint for confirming the correct stereoisomer (the D-enantiomer) and assessing its optical purity. While its unactivated counterpart, Boc-D-Phg-OH, has a much larger specific rotation of [α]25/D = -139.0° to -130.0° (c=1 in methanol) , the value for the active ester is a consistent and reproducible characteristic of this specific chemical form. For procurement, this means a quick polarimetry measurement can verify that the material is the correct D-phenylglycine derivative and not the L-enantiomer or a racemate, preventing costly synthetic errors.

Chiral Purity Quality Control Optical Rotation Enantiomeric Excess

Boc-D-Phg-Osu: Best Procurement Scenarios


Diastereomerically Pure D-Phg Peptide Synthesis

In the synthesis of peptide drug candidates or research tools where the biological activity is exquisitely dependent on the presence of the D-phenylglycine residue, the use of Boc-D-Phg-Osu is non-negotiable. As established by class-level inference on Phg racemization, the pre-formed active ester significantly mitigates the risk of epimerization compared to *in situ* activation of a protected acid [1]. This ensures a higher yield of the desired single diastereomer, reducing the burden of costly and time-consuming preparative HPLC purification.

Boc-Strategy SPPS for Complex Sequences

Boc-D-Phg-Osu is the reagent of choice for laboratories and production facilities employing Boc-strategy SPPS, which requires the use of strong acid (e.g., TFA) for deprotection [2]. Fmoc-based alternatives are fundamentally incompatible with this workflow. The high purity specification (≥99%) of the compound minimizes the accumulation of deletion sequences, which is especially critical in the synthesis of long peptides where each coupling must be near-quantitative.

Incoming Material Quality Control

The distinct and well-defined physical properties of Boc-D-Phg-Osu—specifically its high melting point (170-172 °C) and its characteristic specific optical rotation ([α]D20 = -14.5 ± 2º) —make it an ideal candidate for rigorous quality control workflows. These quantitative benchmarks allow for rapid, independent verification of identity and purity using simple analytical techniques (melting point apparatus and polarimeter), providing a crucial layer of assurance before the material is used in valuable, multistep syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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